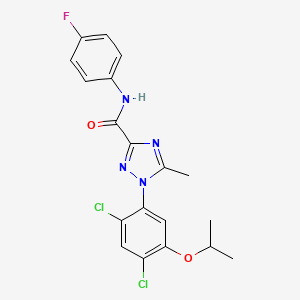

1-(2,4-dichloro-5-isopropoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,4-dichloro-5-isopropoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C19H17Cl2FN4O2 and its molecular weight is 423.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(2,4-Dichloro-5-isopropoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound exhibits potential biological activities due to its unique chemical structure, which includes multiple chlorine substituents and an isopropoxy group on its phenyl rings. The carboxamide functional group enhances its solubility and biological activity.

- Chemical Formula : C19H17Cl2FN4O2

- Molecular Weight : 423.27 g/mol

- CAS Number : 400736-19-8

- Purity : >90%

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives, including the compound in focus. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example:

The compound's mechanism of action appears to involve the inhibition of key enzymes involved in tumor proliferation and survival, similar to other triazole derivatives that have shown promising results in preclinical studies.

Enzyme Inhibition

The biological activity of this compound may also be linked to its ability to inhibit specific enzymes. For instance, research on related compounds indicates that triazoles can inhibit 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a critical role in glucocorticoid metabolism and has implications in cancer progression .

Antimicrobial Properties

Triazole compounds are known for their antimicrobial properties. The compound has shown activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

Case Studies

- Study on Antitumor Effects : In vitro studies demonstrated that the compound significantly inhibited the growth of HCT-116 colon carcinoma cells with an IC50 value of 6.2 µM. This suggests a potent antitumor effect that warrants further investigation in vivo.

- Enzyme Interaction Studies : Inhibition studies revealed that similar triazole derivatives effectively inhibit 11β-HSD enzymes, suggesting that this compound may also exhibit similar inhibitory activity, potentially affecting tumor cell proliferation and differentiation .

科学的研究の応用

Antifungal Activity

The compound has shown promising antifungal properties against various fungal strains. Its mechanism of action typically involves the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity. In vitro studies have demonstrated that this compound effectively inhibits the growth of pathogenic fungi, making it a potential candidate for antifungal drug development.

Anticancer Properties

Research indicates that compounds similar to 1-(2,4-dichloro-5-isopropoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide may exhibit anticancer activities. They are believed to interfere with key signaling pathways involved in tumor growth and proliferation. For instance, studies have highlighted the role of triazole derivatives in inhibiting the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancer cells.

Case Studies

- Fungal Inhibition Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed significant antifungal activity against Candida species. The specific compound was synthesized and tested for its efficacy, revealing a minimum inhibitory concentration (MIC) that supports its potential use as an antifungal agent .

- Cancer Cell Line Testing : In another study focusing on various cancer cell lines, compounds with similar structural characteristics were tested for their ability to induce apoptosis. Results indicated that these compounds could significantly reduce cell viability in breast cancer cell lines through the activation of apoptotic pathways .

Fungicides

The compound's antifungal properties make it suitable for use as a fungicide in agriculture. Its effectiveness against plant pathogens can help improve crop yields and protect against diseases such as powdery mildew and rusts.

Case Studies

- Field Trials : Field trials conducted on crops treated with triazole-based fungicides have shown a marked improvement in disease resistance and crop yield. These studies underscore the importance of such compounds in integrated pest management strategies .

- Regulatory Approvals : Regulatory assessments have been conducted to evaluate the safety and efficacy of triazole fungicides, including those similar to this compound. The results have contributed to their acceptance in various agricultural markets across Europe and North America .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atoms on the 2,4-dichloro-5-isopropoxyphenyl group are reactive toward nucleophilic substitution due to electron-withdrawing effects from adjacent substituents.

Fluorine on the 4-fluorophenyl group is less reactive due to strong C-F bonds but can undergo substitution under extreme conditions (e.g., LiAlH₄ at 150°C) .

Hydrolysis of Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Hydrolysis rates are influenced by steric effects from the methyl group on the triazole ring.

Triazole Ring Reactivity

The 1,2,4-triazole core participates in alkylation, acylation, and coordination reactions:

The methyl group at position 5 reduces ring electron density, slowing electrophilic attacks.

Electrophilic Aromatic Substitution

The dichlorophenyl and fluorophenyl groups direct electrophilic substitution:

Comparative Reactivity with Analogues

Key differences in reactivity compared to similar triazole derivatives:

The 4-fluorophenyl group enhances metabolic stability compared to dichloro analogues but reduces electrophilic substitution rates .

Functional Group Interactions

特性

IUPAC Name |

1-(2,4-dichloro-5-propan-2-yloxyphenyl)-N-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2FN4O2/c1-10(2)28-17-9-16(14(20)8-15(17)21)26-11(3)23-18(25-26)19(27)24-13-6-4-12(22)5-7-13/h4-10H,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYZTODZEZMNCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC(C)C)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。